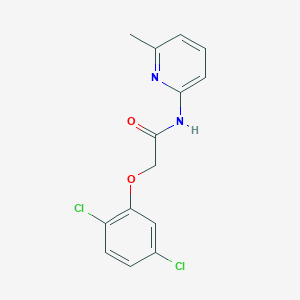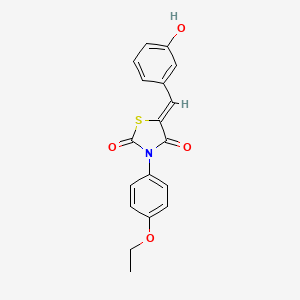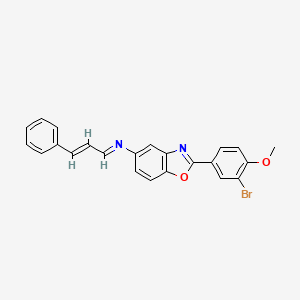![molecular formula C21H26N2O4 B4644868 2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-phenoxyethyl)benzamide](/img/structure/B4644868.png)
2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-phenoxyethyl)benzamide
Vue d'ensemble
Description
2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-phenoxyethyl)benzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK) that has gained significant attention in the scientific community due to its potential therapeutic applications. AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to have beneficial effects in a variety of metabolic diseases, including type 2 diabetes, obesity, and cancer.
Mécanisme D'action
2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-phenoxyethyl)benzamide activates AMPK by binding to the γ-subunit of the enzyme, leading to a conformational change that promotes phosphorylation of the α-subunit. This phosphorylation activates the kinase activity of AMPK, leading to downstream effects on a variety of metabolic pathways, including glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and Physiological Effects
Activation of AMPK by 2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-phenoxyethyl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to improving glucose uptake and insulin sensitivity, 2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-phenoxyethyl)benzamide has been shown to increase fatty acid oxidation and reduce lipid accumulation in liver and muscle tissue. 2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-phenoxyethyl)benzamide has also been shown to increase mitochondrial biogenesis and improve mitochondrial function, leading to increased energy production.
Avantages Et Limitations Des Expériences En Laboratoire
2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-phenoxyethyl)benzamide has several advantages as a research tool. It is relatively easy to synthesize and has high potency and selectivity for AMPK activation. However, there are also limitations to its use. 2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-phenoxyethyl)benzamide has been shown to have off-target effects on other kinases, which can complicate interpretation of experimental results. In addition, the long-term effects of 2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-phenoxyethyl)benzamide on cellular metabolism and physiology are not well understood.
Orientations Futures
There are several areas of future research that could be explored with 2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-phenoxyethyl)benzamide. One area of interest is the potential use of 2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-phenoxyethyl)benzamide as a therapeutic agent for metabolic diseases, such as type 2 diabetes and obesity. Further studies are needed to determine the safety and efficacy of 2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-phenoxyethyl)benzamide in human clinical trials. Another area of interest is the development of more potent and selective AMPK activators that could be used as research tools and potential therapeutics. Finally, the long-term effects of AMPK activation by 2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-phenoxyethyl)benzamide on cellular metabolism and physiology should be further investigated to better understand the potential risks and benefits of this approach.
Applications De Recherche Scientifique
2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-phenoxyethyl)benzamide has been extensively studied for its potential therapeutic applications in a variety of metabolic diseases. In animal models of type 2 diabetes, 2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-phenoxyethyl)benzamide has been shown to improve glucose uptake and insulin sensitivity, leading to improved glycemic control. In addition, 2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-phenoxyethyl)benzamide has been shown to have anti-obesity effects, reducing body weight and adiposity in animal models of obesity.
Propriétés
IUPAC Name |
2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-phenoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-21(2,3)23-19(24)15-27-18-12-8-7-11-17(18)20(25)22-13-14-26-16-9-5-4-6-10-16/h4-12H,13-15H2,1-3H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGUPECNDUKQIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=CC=CC=C1C(=O)NCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4644795.png)

![1,3-dimethyl-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4644810.png)
![1-({1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4644812.png)

![N-[3-(1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)thiourea](/img/structure/B4644843.png)
![2-({2-[4-(benzyloxy)phenoxy]ethyl}thio)pyrimidine](/img/structure/B4644849.png)
![N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-tert-butylphenyl)urea](/img/structure/B4644860.png)
![1-benzyl-4-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4644874.png)

![2-{1-[(2-chloro-5-methylphenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4644889.png)
![4-methoxy-N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4644903.png)
![2-cyano-N-(2-phenylethyl)-3-(2-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide](/img/structure/B4644909.png)